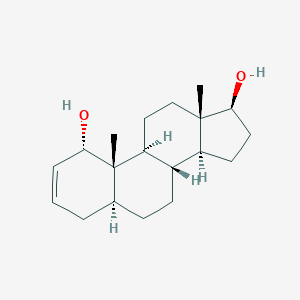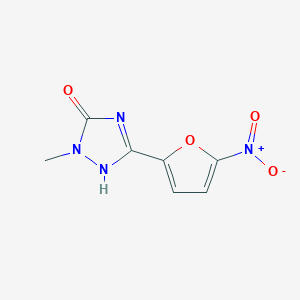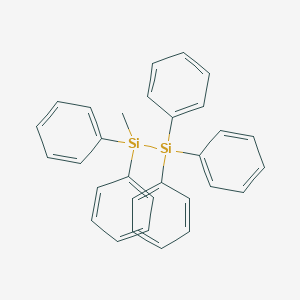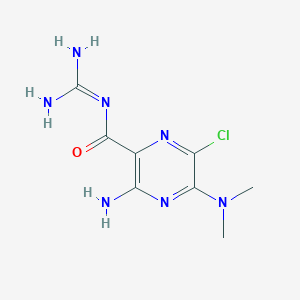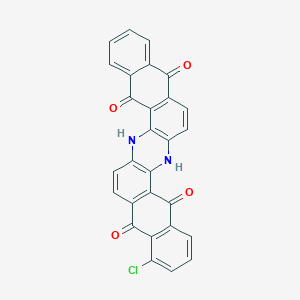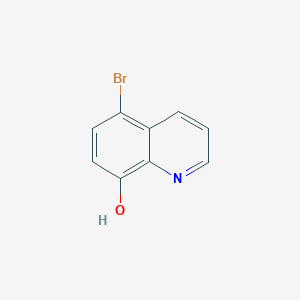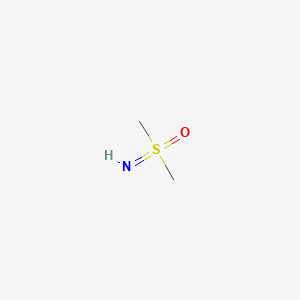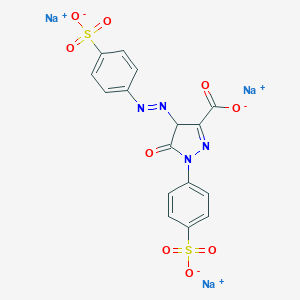
表雄酮乙酸酯
描述
雄酮乙酸酯是一种甾体化合物,化学式为 C21H32O3,分子量为 332.4770 。它是雄酮的酯衍生物,雄酮是一种天然存在的类固醇激素和神经类固醇。 雄酮乙酸酯以其弱雄激素活性而闻名,约为睾酮的 1/7 。 它也是睾酮和二氢睾酮 (DHT) 的代谢产物 。
科学研究应用
雄酮乙酸酯在科学研究中具有广泛的应用:
化学: 它用作研究类固醇化学的参考化合物,也是合成其他类固醇化合物的起始原料。
生物学: 雄酮乙酸酯用于研究与雄激素受体活性以及类固醇激素代谢相关的研究。
医学: 它正在研究其在雄激素缺乏症相关的疾病中的潜在治疗效果,以及作为一种具有潜在脑功能影响的神经类固醇。
作用机制
雄酮乙酸酯主要通过转化为雄酮来发挥其作用,然后雄酮与雄激素受体相互作用。雄酮是一种弱雄激素,它与雄激素受体结合并调节其活性。 它也可以通过涉及 3α-羟基类固醇脱氢酶和 17β-羟基类固醇脱氢酶的酶促途径转化回二氢睾酮 (DHT) 。 此外,雄酮已知作为 GABA A 受体的正变构调节剂,从而有助于其神经类固醇效应 。
类似化合物:
雄酮: 雄酮乙酸酯的母体化合物,具有类似的雄激素活性。
表雄酮: 雄酮的异构体,具有类似的性质,但立体化学不同。
乙酰胆碱: 雄酮的代谢产物,具有不同的生物活性。
雄烯二酮: 睾酮和雌酮的前体,与雄酮相比,雄激素活性更高.
独特性: 雄酮乙酸酯因其酯化形式而独一无二,这会影响其药代动力学和生物活性。 乙酸酯基可以增强化合物的稳定性并改变其与生物靶标的相互作用,使其成为研究和治疗应用中宝贵的化合物 。
生化分析
Biochemical Properties
Epiandrosterone acetate interacts with various enzymes and proteins in the body. It is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . It can also be produced from natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase .
Cellular Effects
Epiandrosterone acetate has several effects on cellular processes. It indirectly promotes the uptake of amino acids by the cells and its consequent conversion to protein building . It also minimizes the catabolism of muscle proteins . Furthermore, it has been associated with polycystic ovary syndrome (PCOS), indicating a potential role in reproductive health .
Molecular Mechanism
Epiandrosterone acetate exerts its effects at the molecular level through various mechanisms. It is converted into Dihydrotestosterone (DHT), which possesses far more anabolic and androgenic properties than testosterone . This conversion promotes protein anabolism and dilates blood vessels by inhibiting the pentose phosphate pathway .
Dosage Effects in Animal Models
Animal models have played a critical role in exploring and describing disease pathophysiology and in identifying targets and assessing new therapeutic agents .
Metabolic Pathways
Epiandrosterone acetate is involved in several metabolic pathways. It is a metabolite of testosterone and DHT . It is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . It can also be produced from natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase .
准备方法
合成路线和反应条件: 雄酮乙酸酯的合成通常涉及雄酮的酯化。一种常见的方法是用乙酸酐在吡啶等催化剂存在下与雄酮反应。 该反应在温和条件下进行,通常在室温下进行,生成雄酮乙酸酯 。
工业生产方法: 雄酮乙酸酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度雄酮和乙酸酐,并严格控制反应条件,以确保高产率和纯度。 然后,使用重结晶或色谱等技术对产品进行纯化 。
化学反应分析
反应类型: 雄酮乙酸酯会发生各种化学反应,包括:
氧化: 雄酮乙酸酯可以被氧化生成雄酮乙酸酯酮。
还原: 雄酮乙酸酯的还原可以生成雄烷二醇乙酸酯。
取代: 乙酸酯基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 氢氧根离子 (OH-) 或胺 (NH2R) 等亲核试剂可用于取代反应。
主要生成物:
氧化: 雄酮乙酸酯酮。
还原: 雄烷二醇乙酸酯。
取代: 根据所用亲核试剂的不同,会生成各种取代的雄酮衍生物。
相似化合物的比较
Androsterone: The parent compound of androsterone acetate, with similar androgenic activity.
Epiandrosterone: An isomer of androsterone with similar properties but different stereochemistry.
Etiocholanolone: A metabolite of androsterone with different biological activity.
Androstenedione: A precursor to both testosterone and estrone, with higher androgenic activity compared to androsterone.
Uniqueness: Androsterone acetate is unique due to its esterified form, which can influence its pharmacokinetics and biological activity. The acetate group can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCINQSOYQUNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239-31-2, 1164-95-0 | |
| Record name | Epiandrosterone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Androsterone acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of epiandrosterone acetate highlighted in these research papers?
A1: Epiandrosterone acetate serves as a key starting material for synthesizing various steroid derivatives. For instance, it can be used to create []:
- 21,27-Bisnordemissidine: This synthesis involves a multi-step process including stereospecific addition reactions, oxidations, and a crucial intramolecular reductive cyclization. []
- 2α,17α-Diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate (Anordrin): This compound, a novel oral contraceptive, is synthesized from epiandrosterone acetate through a six-step process. The synthesis utilizes reactions like ethynylation and esterification to achieve the desired structure. []
Q2: Can you elaborate on the structural modifications of epiandrosterone acetate explored in the research and their impact?
A2: The research showcases modifications at different positions of the epiandrosterone acetate skeleton. For example:
- Introduction of a picolyl group at C-17: This modification is pivotal in the synthesis of 21,27-bisnordemissidine []. Subsequent reactions like dehydration and oxidation at specific positions ultimately lead to the cyclized product.
- Addition of ethynyl groups at C-2 and C-17: This modification is crucial in the synthesis of Anordrin []. The configuration of the C_2 ethynyl group, determined to be α through NMR analysis, is likely important for its biological activity.
Q3: What analytical techniques were employed to characterize the synthesized compounds and their intermediates?
A3: Various analytical techniques played a crucial role in structural elucidation. Notably:
- X-ray crystallography: This technique provided unambiguous confirmation of the 21,27-bisnordemissidine hydrobromide structure [], highlighting the stereochemistry and spatial arrangement of atoms within the molecule.
- Nuclear Magnetic Resonance (NMR): NMR was instrumental in confirming the configuration of the C_2 ethynyl group in Anordrin [], showcasing the power of this technique in stereochemical analysis.
Q4: Are there any insights into the reaction mechanisms involved in the transformations of epiandrosterone acetate?
A4: While the research papers primarily focus on synthetic routes, some mechanistic insights can be gleaned. For instance, during the synthesis of 21,27-bisnordemissidine, the isolation and identification of specific by-products during the catalytic hydrogenation step provided clues about the possible reaction pathway []. This underscores the importance of careful analysis of reaction intermediates and by-products in elucidating reaction mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


